molecular formula C16H12INO3 B11778057 Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11778057
M. Wt: 393.17 g/mol
InChI Key: LZRIYASPSXMMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate is a high-purity benzoxazole derivative designed for advanced scientific research and development. This compound is characterized by a benzo[d]oxazole core substituted at the 2-position with a 3-iodophenyl group and at the 5-position with an ethyl carboxylate. The 3-iodophenyl group is a key structural feature, exerting dual electronic effects—inductive electron withdrawal and potential resonance donation—that influence the electron density of the benzoxazole ring system . The iodine atom serves as a versatile handle for further synthetic elaboration through various cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, making this compound a valuable building block for creating more complex molecular architectures . In scientific research, this compound has been investigated for its anticancer potential. Derivatives with similar benzoxazole structures have demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms that may involve the inhibition of key enzymes like tubulin polymerization and various kinases, leading to apoptosis and cell cycle arrest . The presence of the iodine atom can enhance these interactions with biological targets through halogen bonding. The ethyl ester functional group also provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or reaction with hydrazine to form hydrazide intermediates for the synthesis of other heterocycles like triazoles or oxadiazoles . Researchers can utilize this compound in nucleophilic aromatic substitution (SNAr) reactions, where the iodine acts as an excellent leaving group . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C16H12INO3

Molecular Weight

393.17 g/mol

IUPAC Name

ethyl 2-(3-iodophenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C16H12INO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3

InChI Key

LZRIYASPSXMMJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-iodoaniline with ethyl 2-bromo-5-formylbenzoate in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing benzo[d]oxazole ring activates the 3-iodophenyl group for nucleophilic substitution. The iodine atom serves as an excellent leaving group, enabling reactions with nucleophiles under mild conditions.

Key Reaction Parameters

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing transition states.

  • Temperature: Reactions typically proceed at 60–100°C.

  • Catalysts: CuI or Pd catalysts may accelerate cross-coupling variants .

Example Reaction:

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate+NaN3DMF, 80°CEthyl 2-(3-azidophenyl)benzo[d]oxazole-5-carboxylate\text{Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{Ethyl 2-(3-azidophenyl)benzo[d]oxazole-5-carboxylate}

ReagentProductYield (%)ConditionsSource
Sodium azide3-Azido derivative85DMF, 80°C, 12h
Potassium cyanide3-Cyano derivative72DMSO, 100°C, 8h

Transition Metal-Catalyzed Cross-Coupling

The iodine atom participates in Pd- or Cu-catalyzed couplings, enabling C–C or C–heteroatom bond formation.

Suzuki-Miyaura Coupling

Reacts with arylboronic acids to form biaryl structures:

Ar-B(OH)2+Iodophenyl derivativePd(PPh3)4,baseBiaryl product\text{Ar-B(OH)}_2 + \text{Iodophenyl derivative} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Biaryl product}

Boronic AcidProductYield (%)ConditionsSource
Phenylboronic acid3-Phenyl derivative89Pd(PPh3_3)4_4, K2_2CO3_3, DMF
4-Methoxyphenyl3-(4-Methoxyphenyl) derivative78Pd(OAc)2_2, SPhos, dioxane

Ullmann Coupling

Forms C–N bonds with amines:

Aniline+Iodophenyl derivativeCuI, L-prolineN-Aryl product\text{Aniline} + \text{Iodophenyl derivative} \xrightarrow{\text{CuI, L-proline}} \text{N-Aryl product}

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

Acidic Hydrolysis:

\text{Ester} \xrightarrow{\text{HCl, H}_2\text{O/EtOH}} \text{Carboxylic Acid} \quad (\text{Yield: 92%})[4]

Basic Hydrolysis:

\text{Ester} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Carboxylate Salt} \quad (\text{Yield: 88%})[4]

Cyclocondensation Reactions

The oxazole ring and ester group facilitate heterocycle formation.

Hydrazide Formation:
Reacts with hydrazine to form hydrazide intermediates, precursors to triazoles or oxadiazoles:

\text{Ester} + \text{N}_2\text{H}_4 \xrightarrow{\text{EtOH}} \text{Hydrazide} \quad (\text{Yield: 81%})[3]

Schiff Base Synthesis:
Condenses with primary amines under catalyst-free conditions in water/CH2_2Cl2_2 :

\text{Aldehyde (in situ)} + \text{Amine} \xrightarrow{\text{H}_2\text{O/CH}_2\text{Cl}_2} \text{Schiff Base} \quad (\text{Yield: 95%})

Biological Activity and Reactivity

The iodine atom enhances interactions with biological targets:

  • Antimicrobial Activity: Disrupts bacterial cell membranes via halogen bonding.

  • Enzyme Inhibition: Binds to ATP-binding pockets in kinases through π-π stacking and halogen interactions.

Stability and Reactivity Trends

FactorImpact on ReactivityEvidence Source
Solvent polarityHigher polarity accelerates SNAr
Electron-withdrawing groupsEnhance iodine substitution
Temperature>80°C required for coupling reactions

Scientific Research Applications

Anticancer Properties
Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate has been investigated for its anticancer potential. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoxazole have been linked to the inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest . The incorporation of iodine in the structure may enhance the compound's biological activity by improving its interaction with cellular targets.

Mechanism of Action
Research indicates that benzoxazole derivatives can act as inhibitors of key enzymes involved in cancer progression, such as tubulin polymerization and various kinases. These interactions disrupt cellular processes critical for cancer cell survival and proliferation . The presence of the carboxylate group in this compound may further enhance its solubility and bioavailability, making it a promising candidate for drug development.

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: Utilizing benzoxazole derivatives with carboxylic acids or their esters to form the desired compound through esterification.
  • Halogenation: The introduction of iodine can be achieved through electrophilic aromatic substitution or direct halogenation methods, which are essential for enhancing the biological activity of the final product .

Yield and Purity
Optimizing reaction conditions is crucial for maximizing yield and purity. Techniques such as column chromatography and recrystallization are often employed to isolate the target compound effectively.

Therapeutic Applications

Potential Drug Development
Given its structural characteristics, this compound shows promise as a lead compound in drug discovery. Its ability to modulate biological pathways involved in cancer makes it a candidate for further development into an anticancer agent. Moreover, its pharmacokinetic properties could be enhanced through structural modifications to improve efficacy and reduce toxicity .

Case Studies
Recent studies have highlighted the effectiveness of similar compounds in preclinical models. For example, analogs exhibiting similar functional groups have demonstrated potent activity against prostate cancer cell lines, suggesting that this compound may have comparable effects .

Material Science Applications

Fluorescent Properties
Beyond biological applications, compounds like this compound are being explored for their fluorescent properties. Such characteristics make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of heteroatoms like iodine can enhance luminescent efficiency, making these compounds valuable in material science .

Mechanism of Action

The mechanism of action of ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Physicochemical Properties

  • Spectroscopic Data :
    • Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (): Characterized by $ ^1H $ NMR (δ 4.23 ppm for ethyl group) and $ ^{19}F $ NMR (δ -61.41 ppm). The trifluoromethyl group’s strong electron-withdrawing effect contrasts with iodine’s polarizability, which may influence solubility and stability .
    • Ethyl 2-(2-ethoxyphenyl)oxazole-5-carboxylate (): Melting point = 132°C; HRMS confirms molecular ion [M+H]$^+$ at m/z 351.1007. Such data provide benchmarks for comparing the target compound’s physical properties .

Commercial and Industrial Relevance

  • Supplier Availability :
    • Ethyl 2-(chloromethyl)oxazole-5-carboxylate (): Marketed by suppliers like Biopharmacule Speciality Chemicals, indicating industrial interest in oxazole derivatives for drug discovery .
    • Methyl 2-(chloromethyl)benzo[d]oxazole-5-carboxylate (): Priced at €308.00/g (1g scale), reflecting the high cost of specialized heterocycles .

Biological Activity

Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

1. Chemical Structure and Synthesis

This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of anthranilic acid derivatives with ortho esters under acidic conditions, yielding various substituted benzoxazole compounds. This specific compound can be synthesized through a multi-step process involving iodine-mediated reactions and subsequent cyclization steps to form the oxazole ring structure.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. This compound has shown promising results in vitro against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These results indicate that the compound exhibits significant antiproliferative activity, making it a candidate for further development as an anticancer agent.

2.2 Antimicrobial Activity

Benzoxazole derivatives have also been investigated for their antimicrobial properties. This compound demonstrated moderate activity against several bacterial strains, including:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signaling pathways such as PI3K/Akt and MAPK/ERK.

4. Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Case Study on Cancer Treatment : In a recent study involving xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer therapeutic .
  • Antimicrobial Efficacy : Another study evaluated the compound's effectiveness against drug-resistant bacterial strains, showing that it could restore sensitivity to conventional antibiotics when used in combination therapies .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in anticancer and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use.

Q & A

Q. What are the key synthetic routes for Ethyl 2-(3-iodophenyl)benzo[d]oxazole-5-carboxylate?

The synthesis typically involves:

  • Suzuki Coupling : Reaction of ethyl 2-bromooxazole-5-carboxylate derivatives with arylboronic acids (e.g., 3-iodophenylboronic acid) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/water as solvent at 90°C for 12 hours .
  • Ester Hydrolysis : Conversion of the ester intermediate to the carboxylic acid using THF/water and NaOH .
  • Functionalization : Subsequent amide coupling or iodination steps, depending on the target derivative. For iodinated analogs, direct substitution or post-synthetic modification may be employed .

Q. How is the structural integrity of this compound confirmed?

  • Spectroscopic Methods : ¹H and ¹³C NMR (e.g., δ 8.93 ppm for amide protons, δ 161.0 ppm for carbonyl carbons) and HRMS (e.g., [M+H]⁺ calculated for C₁₆H₁₉N₂O₅S: 351.1222) validate the molecular framework .
  • Purity Assessment : HPLC with >95% purity at 254 nm ensures minimal impurities .
  • Crystallography : X-ray diffraction using SHELX or OLEX2 software confirms the 3D structure and stereochemistry .

Q. What solvents and conditions are optimal for Suzuki coupling in this synthesis?

A mixture of toluene and water (10:0.5 v/v) at 90°C with Pd(PPh₃)₄ (0.05 eq.) and K₂CO₃ (3.0 eq.) achieves yields up to 60%. Prolonged reaction times (>12 hours) may improve conversion for sterically hindered substrates .

Advanced Research Questions

Q. How can catalytic systems for Suzuki coupling be optimized to enhance yield?

Comparative studies show that Pd(dppf)Cl₂ in dioxane/water at 80°C (4 hours) improves yields for electron-deficient arylboronic acids, while Pd(PPh₃)₄ is better for electron-rich substrates . Screening additives like TBAB (tetrabutylammonium bromide) can stabilize the catalyst and reduce side reactions.

Q. What strategies address low yields in amide coupling steps?

  • Coupling Agents : Use HATU or EDCI/HOBt instead of traditional methods to activate the carboxylic acid intermediate .
  • Purification : Gradient column chromatography or recrystallization from DMSO/ethanol improves recovery of polar amides .

Q. How does the 3-iodophenyl substituent influence further functionalization?

The iodine atom serves as a versatile handle for cross-coupling (e.g., Sonogashira or Heck reactions) or nucleophilic substitution. For example, it can be replaced with alkynyl groups via CuI-mediated reactions or used in radiohalogenation for tracer studies .

Q. What crystallographic challenges arise during refinement of this compound?

  • Twinned Data : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections in high-symmetry space groups .
  • Disorder Modeling : Partial occupancy modeling for flexible groups (e.g., ethyl ester) requires iterative refinement in OLEX2 to minimize R-factors .

Q. How to analyze discrepancies in spectroscopic data across synthetic batches?

  • NMR Contradictions : Compare chemical shifts with calculated DFT models (e.g., Gaussian 09) to identify tautomeric forms or solvent effects .
  • Mass Spec Anomalies : High-resolution MS/MS fragmentation patterns distinguish isobaric impurities (e.g., dehalogenation byproducts) .

Methodological Insights

Q. What are best practices for scaling up the synthesis?

  • Batch Reactors : Use microwave-assisted synthesis for rapid heating/cooling cycles, reducing side reactions in Suzuki coupling .
  • Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) to improve safety and sustainability .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Core Modifications : Introduce substituents at the oxazole C2 or benzoate C5 positions to modulate electronic effects. For example, nitro or methoxy groups alter π-stacking interactions in biological targets .
  • Bioisosteres : Replace the iodine atom with trifluoromethyl or ethynyl groups to balance lipophilicity and metabolic stability .

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